SR 146131
Overview
Description
SR 146131 is a potent, orally available, and selective nonpeptide agonist of the cholecystokinin 1 receptor. This compound has been extensively studied for its ability to interact with the cholecystokinin 1 receptor, which plays a crucial role in various physiological processes, including digestion and satiety .
Preparation Methods
The synthesis of SR 146131 involves several steps, starting with the preparation of intermediate compounds. One of the synthetic routes includes the condensation of 3,5-dimethylbenzaldehyde with ethyl azidoacetate in ethanolic sodium ethoxide, followed by thermal cyclization to form the azidocinnamate ester. This intermediate is then further processed through a series of reactions, including bromination, condensation with thiourea, and coupling with indole acid to yield the final product .
Chemical Reactions Analysis
SR 146131 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be conducted using reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
SR 146131 has been widely used in scientific research due to its selective agonist activity on the cholecystokinin 1 receptor. Some of its applications include:
Chemistry: Used as a tool to study receptor-ligand interactions and receptor activation mechanisms.
Biology: Employed in experiments to understand the role of cholecystokinin 1 receptor in various biological processes.
Medicine: Investigated for its potential therapeutic effects in conditions related to digestion and satiety.
Industry: Utilized in the development of new drugs targeting the cholecystokinin 1 receptor .
Mechanism of Action
SR 146131 exerts its effects by binding to the cholecystokinin 1 receptor, a G protein-coupled receptor. This binding activates the receptor, leading to a series of intracellular events, including the release of calcium ions and the formation of inositol phosphate. These events ultimately result in the physiological effects associated with cholecystokinin 1 receptor activation .
Comparison with Similar Compounds
SR 146131 is unique due to its high selectivity and potency as a nonpeptide agonist of the cholecystokinin 1 receptor. Similar compounds include:
CCK-8: A peptide agonist of the cholecystokinin receptor.
Devazepide: A selective antagonist of the cholecystokinin 1 receptor.
Lorglumide: Another antagonist of the cholecystokinin 1 receptor.
Compared to these compounds, this compound offers the advantage of being orally available and having a nonpeptide structure, which can be beneficial in drug development .
Properties
IUPAC Name |
2-[2-[[4-(4-chloro-2,5-dimethoxyphenyl)-5-(2-cyclohexylethyl)-1,3-thiazol-2-yl]carbamoyl]-5,7-dimethylindol-1-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36ClN3O5S/c1-18-12-19(2)30-21(13-18)14-24(36(30)17-28(37)38)31(39)35-32-34-29(22-15-26(41-4)23(33)16-25(22)40-3)27(42-32)11-10-20-8-6-5-7-9-20/h12-16,20H,5-11,17H2,1-4H3,(H,37,38)(H,34,35,39) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDFTMICKVDYLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C=C(N2CC(=O)O)C(=O)NC3=NC(=C(S3)CCC4CCCCC4)C5=CC(=C(C=C5OC)Cl)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36ClN3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5047370 | |
Record name | (2-{[4-(4-Chloro-2,5-dimethoxyphenyl)-5-(2-cyclohexylethyl)-1,3-thiazol-2-yl]carbamoyl}-5,7-dimethyl-1H-indol-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5047370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
221671-61-0 | |
Record name | (2-{[4-(4-Chloro-2,5-dimethoxyphenyl)-5-(2-cyclohexylethyl)-1,3-thiazol-2-yl]carbamoyl}-5,7-dimethyl-1H-indol-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5047370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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